molecular formula C18H21FN4O2S B2478275 N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1206987-76-9

N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No.: B2478275
CAS No.: 1206987-76-9
M. Wt: 376.45
InChI Key: LUUPEIZYNCFPDI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-11-9-22(10-12-23)8-7-20-17(24)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPEIZYNCFPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H21FN4O2S2
  • Molecular Weight : 397.52 g/mol

The structure includes a piperazine ring, a thiophene moiety, and a fluorophenyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Receptor Binding : Many piperazine derivatives exhibit affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic effects.
  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Inhibitors of MAO can lead to increased levels of serotonin and norepinephrine in the brain, potentially alleviating symptoms of depression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to possess:

  • Antidepressant-like Effects : In rodent models, compounds with similar structures have been reported to produce antidepressant-like effects in behavioral assays.
  • Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Study on Antidepressant Activity :
    A study evaluated the antidepressant properties of piperazine derivatives. The results indicated that certain modifications to the piperazine ring enhanced their efficacy as serotonin reuptake inhibitors (SRIs). The presence of the fluorophenyl group was noted to increase binding affinity to serotonin receptors .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of thiophene-containing compounds. It was found that these compounds could significantly reduce cell death in neuroblastoma cell lines exposed to oxidative stress .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameActivity TypeIC50 (µM)Notes
VestipitantNK(1) Receptor Antagonist0.5High selectivity and potency .
Compound T6MAO-B Inhibitor0.013Most potent among tested derivatives .
N-(4-fluorophenyl)-4-(thiophene derivative)NeuroprotectiveNot specifiedReduced oxidative stress-induced cell death .

Scientific Research Applications

Neurological Disorders

N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide has been studied for its potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances raises interest in its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that compounds with similar structures often act as modulators at various receptor sites, influencing mood and cognition.

Antimicrobial and Antiviral Activity

Preliminary studies suggest that this compound exhibits antimicrobial and antiviral properties. The thiophene moiety is particularly noted for its ability to interact with biological membranes, potentially leading to cell disruption in pathogens. This opens avenues for further exploration in developing new antimicrobial agents.

Psychoactive Properties

Due to its classification as a new psychoactive substance, there is ongoing research into the safety, efficacy, and regulatory status of this compound. Its structural characteristics suggest it may exhibit stimulant or depressant effects similar to controlled substances, warranting thorough investigation into its pharmacodynamics and potential therapeutic uses.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. Results indicated significant modulation of serotonin receptors, suggesting potential applications in treating anxiety and depression .

Case Study 2: Antiviral Activity

Another study focused on the compound's antiviral properties against specific viral strains. The results demonstrated promising activity, indicating that the compound could serve as a lead structure for developing antiviral drugs.

Data Summary Table

Application Area Description Potential Impact
Neurological DisordersModulation of neurotransmitter systemsTreatment options for mood disorders
Antimicrobial ActivityInteraction with biological membranes leading to pathogen disruptionDevelopment of new antimicrobial agents
Psychoactive PropertiesPotential stimulant or depressant effectsNeed for regulatory assessment

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.

Reaction Conditions Products Key Observations
6M HCl, reflux (4–6 hrs)Thiophene-2-carboxylic acid + Ethylenediamine derivativeComplete cleavage occurs under strong acidic conditions due to protonation of the amide nitrogen, destabilizing the bond.
2M NaOH, 80°C (2 hrs)Thiophene-2-carboxylate salt + Piperazine intermediateBasic hydrolysis proceeds slower, requiring elevated temperatures for significant yields.

The stability of the amide bond is influenced by electron-withdrawing effects of the fluorophenyl group, which polarizes the carbonyl and accelerates hydrolysis.

Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation with electrophilic reagents (e.g., alkyl halides, epoxides).

Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 60°CN-Methylpiperazine derivative
Ethylene oxideEtOH, RTHydroxyethyl-substituted piperazine

Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen, with reaction rates modulated by the electron-donating thiophene moiety .

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution reactions, such as halogenation or nitration.

Reaction Conditions Position
BrominationBr₂, FeBr₃, CHCl₃5-position
NitrationHNO₃/H₂SO₄, 0°C4-position

The electron-rich thiophene favors substitution at the 5-position, though steric hindrance from the carboxamide group can redirect reactivity .

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form tertiary amides.

Acylating Agent Conditions Product
Acetyl chloridePyridine, RTN-Acetylpiperazine derivative
Benzoyl chlorideDCM, DMAPN-Benzoylated compound

Acylation is pH-dependent, requiring non-nucleophilic bases to deprotonate the piperazine nitrogen .

Reductive Amination

The ethylenediamine linker facilitates reductive amination with aldehydes or ketones.

Carbonyl Compound Reducing Agent Product
FormaldehydeNaBH₃CNN-Methylated derivative
CyclohexanoneNaBH(OAc)₃Cyclohexyl-substituted amine

This reaction retains the piperazine core while introducing alkyl/aryl groups to the ethylenediamine chain.

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidation:

Oxidizing Agent Effect
H₂O₂, pH 7No degradation (24 hrs)
KMnO₄, acidicThiophene ring oxidation to sulfone

Oxidative pathways are primarily localized to the thiophene moiety, with the fluorophenyl group remaining inert.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–N bond cleavage in the piperazine ring.

  • Dimerization via thiophene π-system interactions.

Degradation products are highly dependent on solvent polarity and oxygen presence.

Chelation with Metal Ions

The carboxamide and piperazine groups coordinate transition metals:

Metal Ion Coordination Site Stability Constant (log K)
Cu²⁺Carboxamide O, Piperazine N4.2 ± 0.3
Fe³⁺Thiophene S, Piperazine N3.8 ± 0.2

Chelation studies suggest potential applications in catalysis or metallodrug design .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling and piperazine functionalization. Key steps include:

  • Amide bond formation : Use coupling agents like EDC or DCC to link the thiophene-2-carboxamide moiety to the ethyl-piperazine intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while bases like K₂CO₃ or NaH improve nucleophilicity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for reproducibility in biological assays .

Q. How should researchers characterize the compound’s structural and chemical properties?

  • Methodology :

  • Spectroscopic analysis : ¹H/¹³C NMR confirms the piperazine ring conformation and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₀F₃N₅O₂S) .
  • Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures, influenced by electron-withdrawing fluorine groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases, leveraging the thiophene carboxamide’s affinity for catalytic pockets .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Substituent variation : Replace the 4-fluorophenyl group with electron-donating (e.g., -OCH₃) or bulkier groups (e.g., naphthyl) to probe steric/electronic effects on target binding .
  • Piperazine ring modifications : Introduce methyl or sulfonamide groups to alter conformational flexibility and hydrogen-bonding capacity .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values .

Q. What strategies resolve contradictions in biological data across experimental models?

  • Methodology :

  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolic stability : Compare hepatic microsomal half-life (human vs. rodent) to address species-specific discrepancies in pharmacokinetics .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions (e.g., hydrogen bonds with the piperazine carboxamide) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to quantify affinity for receptors like GPCRs or ion channels .

Q. What experimental designs are recommended for assessing toxicity and selectivity?

  • Methodology :

  • Off-target profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify unintended interactions .
  • In vivo zebrafish models : Evaluate developmental toxicity (LC₅₀) and organ-specific effects before rodent studies .

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